MitoNeoD

Reactive Oxygen Species Chemical Biology Assay Development

Generic mitochondrial superoxide probes (e.g., MitoSOX Red) exhibit non-selective oxidation and DNA-intercalation artifacts. MitoNeoD overcomes these via a C-D bond (KIE ≈ 4.7) and neopentyl groups, enabling mitochondrial-specific O2•- detection. • 2.9-fold higher specific fluorescence vs. non-deuterated analog • Dual-modality: fluorescence imaging + LC-MS/MS quantification (pmol/g tissue) • Validated for HCS, confocal/super-resolution, and in vivo models • Working concentration: 5-10 μM

Molecular Formula C53H62DBrN3P
Molecular Weight 853.99
Cat. No. B1193195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitoNeoD
SynonymsMitoNeoD;  Mito-NeoD;  Mito Neo D;  Mito-Neo-D;  Mito Neo-D
Molecular FormulaC53H62DBrN3P
Molecular Weight853.99
Structural Identifiers
SMILESCC(C)(C)CNC1=CC2=C(C=C1)C3=C(C=C(C=C3)NCC(C)(C)C)N(C2C4=CC=CC=C4)CCCCCC[P+](C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7.[Br-]
InChIInChI=1S/C53H63N3P.BrH/c1-52(2,3)39-54-42-31-33-47-48-34-32-43(55-40-53(4,5)6)38-50(48)56(51(49(47)37-42)41-23-13-9-14-24-41)35-21-7-8-22-36-57(44-25-15-10-16-26-44,45-27-17-11-18-28-45)46-29-19-12-20-30-46;/h9-20,23-34,37-38,51,54-55H,7-8,21-22,35-36,39-40H2,1-6H3;1H/q+1;/p-1/i51D;
InChIKeyFMTMQUAQVIOWNQ-UTANGQNASA-M
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MitoNeoD Mitochondrial Superoxide Probe Overview


MitoNeoD is a dual-purpose, mitochondria-targeted fluorescent and mass spectrometry probe designed for the selective detection of superoxide (O2•−) in live cells and in vivo. It is a reduced phenanthridinium derivative that incorporates a carbon-deuterium bond to enhance selectivity and bulky neopentyl groups to prevent DNA intercalation, a common limitation of hydroethidine-based probes like MitoSOX Red [1]. This compound accumulates in the mitochondrial matrix in response to the membrane potential via a conjugated triphenylphosphonium (TPP) cation . MitoNeoD reacts with O2•− to form the specific fluorescent product MitoNeoOH, which can be quantified by fluorescence microscopy or extracted and measured ex vivo by LC-MS/MS, enabling robust quantification across a range of biological models [2].

MitoNeoD vs. Generic Superoxide Probes


Generic substitution with other mitochondrial superoxide probes, particularly those based on the hydroethidine (HE) scaffold like MitoSOX Red, is not scientifically equivalent due to MitoNeoD's unique molecular design. Common probes suffer from two critical, well-documented flaws: non-selective oxidation by reactive oxygen species (ROS) other than superoxide, and a dramatic, artifactual enhancement of fluorescence upon DNA intercalation [1]. This leads to signal that is not solely localized to mitochondria and does not accurately reflect O2•− levels [2]. MitoNeoD was specifically engineered with a carbon-deuterium bond and bulky neopentyl groups to overcome these limitations, providing enhanced selectivity and preventing DNA binding [3]. Consequently, substituting MitoNeoD with a less expensive generic HE analog introduces a high risk of experimental artifacts and uninterpretable data, compromising the scientific validity of studies investigating the role of mitochondrial superoxide in health and disease.

MitoNeoD Performance Evidence


Kinetic Isotope Effect on Selectivity

MitoNeoD's selectivity for superoxide (O2•−) over non-specific oxidation is quantitatively enhanced by the incorporation of a carbon-deuterium (C-D) bond. The kinetic isotope effect (KIE) for the rate-limiting step in the competing, non-specific oxidation pathway is ~4.7 for MitoNeoD, compared to a KIE of only 2.5 for the parent hydroethidine (HE) scaffold [1]. This larger KIE means the C-D bond in MitoNeoD more effectively suppresses the undesirable background oxidation pathway relative to the desired reaction with superoxide. This structural feature provides a defined, quantitative basis for improved assay signal-to-background.

Reactive Oxygen Species Chemical Biology Assay Development

Deuterium-Driven Specific Fluorescence Signal

The improved selectivity conferred by the carbon-deuterium bond in MitoNeoD has a direct and quantifiable impact on the fluorescence readout. When exposed to superoxide generated enzymatically (by hypoxanthine/xanthine oxidase), the fluorescence of the specific oxidation product (MitoNeoOH) derived from MitoNeoD increased by a factor of ~2.9 compared to the non-specific oxidation product (MitoNeo) relative to the non-deuterated analog (MitoNeoH) [1]. This indicates that the deuterium substitution significantly favors the formation of the superoxide-specific fluorescent product, thereby improving the signal-to-background ratio in fluorescence assays.

Fluorescence Microscopy Probe Validation Oxidative Stress

DNA Intercalation Artifact Prevention

A critical limitation of hydroethidine-based probes like MitoSOX Red is that their oxidized products intercalate into DNA, which can increase fluorescence quantum yield by 10- to 40-fold independent of superoxide levels [1]. MitoNeoD is engineered with bulky neopentyl groups that completely prevent DNA intercalation of both MitoNeoD and its oxidation product, MitoNeoOH [2]. This is a binary, qualitative difference from MitoSOX Red, but it has profound quantitative consequences. MitoSOX Red's signal is amplified and redistributed by DNA binding, potentially misrepresenting the subcellular location and magnitude of superoxide production [3]. MitoNeoD's fluorescence, in contrast, remains strictly localized to the mitochondrial matrix and is solely a function of superoxide-induced oxidation.

Live-Cell Imaging Mitochondrial Biology Assay Artifacts

In Vivo LC-MS/MS Quantification

Unlike purely fluorescent probes, MitoNeoD is a dual-purpose tool that can also be used as an 'exomarker' for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. In this approach, MitoNeoD is administered in vivo, accumulates in mitochondria, and is converted to MitoNeoOH by superoxide. The tissue is then extracted and MitoNeoOH levels are precisely quantified against deuterated internal standards [2]. This capability is absent in standard fluorescent probes like MitoSOX Red, which can only provide relative fluorescence units that are difficult to normalize and compare across experiments or tissues. The LC-MS/MS method provides absolute quantification in units of pmol/g tissue, offering a level of rigor and comparability unattainable with fluorescence alone.

In Vivo Imaging Mass Spectrometry Redox Biology

Mitochondrial Accumulation Without Toxicity

Effective mitochondrial probes must accumulate within the organelle without disrupting its function. MitoNeoD, via its TPP cation, is rapidly taken up by mitochondria in a membrane potential-dependent manner [1]. Crucially, this accumulation does not impair mitochondrial function at working concentrations. Studies on isolated mitochondria show that MitoNeoD has a negligible impact on mitochondrial function at concentrations below 25 μM [2]. This provides a defined, safe working concentration window for users, ensuring that observed effects on superoxide levels are due to the biological process under investigation and not probe-induced toxicity. Such quantitative guidance on functional compatibility is essential for robust experimental design.

Mitochondrial Membrane Potential Drug Delivery Cellular Toxicology

MitoNeoD Research Applications


High-Content Screening for Superoxide Modulators

MitoNeoD is ideally suited for high-content screening (HCS) assays in live cells. The enhanced signal-to-background ratio (2.9-fold higher specific fluorescence compared to its non-deuterated analog [1]) and elimination of DNA-intercalation artifacts ensure that fluorescence readouts are both sensitive and specific to mitochondrial superoxide. This allows for robust identification of compounds or genetic perturbations that alter O2•− production without confounding signal from non-specific probe oxidation or DNA binding. The recommended working concentration of 5-10 μM is optimized for most cell types, providing a standardized starting point for assay development [2].

In Vivo Validation in Disease Models

For studies requiring translation from cell-based assays to animal models, MitoNeoD's dual-modality is a decisive advantage. Researchers can first confirm findings in cells using fluorescence microscopy, then administer the same compound to animal models (e.g., mouse models of inflammation or ischemia-reperfusion injury) and quantify mitochondrial superoxide production in specific tissues via LC-MS/MS [3]. This approach provides absolute quantification (pmol/g tissue) and eliminates the variability and normalization challenges associated with in vivo fluorescence imaging, delivering publication-grade, quantitative data on tissue-specific oxidative stress.

Mitochondrial Superoxide Localization

In studies where the precise subcellular origin of reactive oxygen species is critical (e.g., distinguishing mitochondrial from cytosolic or nuclear sources), MitoNeoD provides unambiguous results. Because its oxidation product, MitoNeoOH, does not intercalate into DNA, it does not redistribute to the nucleus like the oxidized products of MitoSOX Red [4]. Fluorescence from MitoNeoD remains strictly localized to the mitochondrial matrix, offering a high degree of spatial fidelity in confocal or super-resolution microscopy experiments. This makes it the probe of choice for investigating the mitochondrial basis of redox signaling or damage in pathways like apoptosis, inflammation, and metabolic regulation.

Superoxide Production and Clearance Kinetics

The defined kinetic isotope effect (KIE ≈ 4.7) of MitoNeoD [1] and its known reaction rate with superoxide (~10⁴ M⁻¹ s⁻¹) [5] provide a more predictable and interpretable kinetic profile compared to other probes. This is particularly valuable for time-resolved studies of superoxide bursts (e.g., during respiratory burst in immune cells or mitochondrial permeability transition). The reduced background oxidation means that rapid, transient changes in O2•− levels can be tracked with greater confidence, making MitoNeoD a superior choice for detailed mechanistic studies of redox dynamics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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